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molecular formula CH3N3O2S B075489 Methanesulfonyl azide CAS No. 1516-70-7

Methanesulfonyl azide

Cat. No. B075489
M. Wt: 121.12 g/mol
InChI Key: BHQIGUWUNPQBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08066914B2

Procedure details

To an ice-cooled solution of sodium hydride in dry toluene, (2-oxo-propyl)-phosphonic acid dimethyl ester was added slowly. The solution mixture was stirred for 1 hour. Methanesulfonyl azide, prepared by the reaction of methanesulfonyl chloride and sodium azide, dissolved in dry toluene and dry tetrahydrofuran was added to a solution. The mixture was allowed to slowly warm up to the ambient temperature and stirred for additional 2 hours. Filtration through a celite filter cake gave yellowish oil of (1-Diazo-2-oxo-propyl)-phosphonic acid dimethyl ester, which was used for the next step without any further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Reaction Step One
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Type
solvent
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reactant
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reactant
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Type
solvent
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Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].CS(N=[N+:8]=[N-:9])(=O)=O.CS(Cl)(=O)=O.[N-]=[N+]=[N-].[Na+].[CH3:19][O:20][P:21]([CH2:25][C:26](=[O:28])[CH3:27])(=[O:24])[O:22][CH3:23]>C1(C)C=CC=CC=1.O1CCCC1>[CH3:19][O:20][P:21]([C:25](=[N+:8]=[N-:9])[C:26](=[O:28])[CH3:27])(=[O:24])[O:22][CH3:23] |f:0.1,4.5|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COP(OC)(=O)CC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)N=[N+]=[N-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
STIRRING
Type
STIRRING
Details
stirred for additional 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Filtration through a celite
FILTRATION
Type
FILTRATION
Details
filter cake

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COP(OC)(=O)C(C(C)=O)=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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